molecular formula C10H8BrNO B1292092 3-Acetyl-6-bromoindole CAS No. 316181-82-5

3-Acetyl-6-bromoindole

Cat. No.: B1292092
CAS No.: 316181-82-5
M. Wt: 238.08 g/mol
InChI Key: JKNOMMZAFCVSGO-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromoindole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and an ethanone group at the 3rd position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Scientific Research Applications

3-Acetyl-6-bromoindole has several scientific research applications, including:

Safety and Hazards

The safety information for “1-(6-Bromo-1h-indol-3-yl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical advice/attention if necessary .

Future Directions

Indole derivatives have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-(6-Bromo-1h-indol-3-yl)ethanone”, as an indole derivative, may also hold potential for future research and drug development.

Biochemical Analysis

Biochemical Properties

1-(6-Bromo-1h-indol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-(6-Bromo-1h-indol-3-yl)ethanone, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

1-(6-Bromo-1h-indol-3-yl)ethanone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of 1-(6-Bromo-1h-indol-3-yl)ethanone involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to either inhibition or activation of their activity. For instance, some indole derivatives have been shown to inhibit the activity of enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(6-Bromo-1h-indol-3-yl)ethanone can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to these compounds can also result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(6-Bromo-1h-indol-3-yl)ethanone can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. Beyond this threshold, increasing the dosage may not result in a proportional increase in activity and may instead lead to toxicity.

Metabolic Pathways

1-(6-Bromo-1h-indol-3-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of 1-(6-Bromo-1h-indol-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . For instance, indole derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in certain tissues or organelles.

Subcellular Localization

The subcellular localization of 1-(6-Bromo-1h-indol-3-yl)ethanone can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.

Preparation Methods

The synthesis of 3-Acetyl-6-bromoindole can be achieved through various synthetic routes. One common method involves the bromination of 1H-indole-3-yl ethanone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or under reflux conditions to achieve the desired product .

Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

3-Acetyl-6-bromoindole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts or bases like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

3-Acetyl-6-bromoindole can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(6-bromo-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOMMZAFCVSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631501
Record name 1-(6-Bromo-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316181-82-5
Record name 1-(6-Bromo-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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